Sulfamic acid, (3-chloro-2-hydroxypropyl)-
Description
Sulfamic acid, (3-chloro-2-hydroxypropyl)-, is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamic acid group attached to a 3-chloro-2-hydroxypropyl moiety, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)sulfamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOFBYETPSZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)NS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393996 | |
| Record name | Sulfamic acid, (3-chloro-2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121560-86-9 | |
| Record name | Sulfamic acid, (3-chloro-2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (3-chloro-2-hydroxypropyl)-, typically involves the reaction of sulfamic acid with 3-chloro-2-hydroxypropylamine. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include maintaining a specific temperature range and pH to facilitate the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of sulfamic acid, (3-chloro-2-hydroxypropyl)-, is scaled up using batch or continuous processes. The raw materials are mixed in large reactors, and the reaction is monitored closely to optimize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (3-chloro-2-hydroxypropyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-hydroxypropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of sulfamic acid and 3-chloro-2-hydroxypropylamine.
Scientific Research Applications
Chemistry
In chemistry, sulfamic acid, (3-chloro-2-hydroxypropyl)-, is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.
Medicine
In the medical field, sulfamic acid, (3-chloro-2-hydroxypropyl)-, is investigated for its therapeutic potential. It has shown promise in the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition.
Industry
Industrially, this compound is used in the production of surfactants, detergents, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of sulfamic acid, (3-chloro-2-hydroxypropyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid, (3-chloro-2-hydroxypropyl)-trimethylammonium chloride: This compound shares a similar structure but includes a trimethylammonium group, which affects its solubility and reactivity.
3-Chloro-2-hydroxypropylamine: A simpler compound that lacks the sulfamic acid group, making it less reactive in certain chemical reactions.
Uniqueness
Sulfamic acid, (3-chloro-2-hydroxypropyl)-, is unique due to the presence of both the sulfamic acid and 3-chloro-2-hydroxypropyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
